molecular formula C8H4BrNOS B13556768 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde

4-Bromothieno[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B13556768
M. Wt: 242.09 g/mol
InChI Key: RACXAGCCBHEHSB-UHFFFAOYSA-N
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Description

4-Bromothieno[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-c]pyridine ring system with an aldehyde functional group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde typically involves the bromination of thieno[2,3-c]pyridine derivatives followed by formylation. One common method includes the use of Vilsmeier-Haack formylation, where a formyl group is introduced into the aromatic ring using a Vilsmeier reagent, which is prepared by reacting a disubstituted formamide (such as dimethylformamide) with an acid chloride (such as phosphorus oxychloride) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

  • Substituted thieno[2,3-c]pyridines
  • Thieno[2,3-c]pyridine carboxylic acids
  • Thieno[2,3-c]pyridine alcohols

Scientific Research Applications

4-Bromothieno[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets, such as kinases. The compound’s thieno[2,3-c]pyridine core can mimic ATP, allowing it to bind to the active site of kinases and inhibit their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

  • 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid
  • Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
  • Thieno[2,3-c]pyridine-2-carboxaldehyde

Uniqueness: 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde is unique due to its combination of a bromine atom and an aldehyde group on the thieno[2,3-c]pyridine ring. This unique structure allows for diverse chemical modifications and applications, particularly in medicinal chemistry for the development of kinase inhibitors .

Properties

Molecular Formula

C8H4BrNOS

Molecular Weight

242.09 g/mol

IUPAC Name

4-bromothieno[2,3-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H4BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-4H

InChI Key

RACXAGCCBHEHSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=CC(=C21)Br)C=O

Origin of Product

United States

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